7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyridine ring fused with a pyrrole ring. It features a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered significant interest in medicinal chemistry due to its promising biological activities and potential applications in drug development. Its unique structure allows it to serve as a valuable scaffold for synthesizing various pharmaceutical agents, particularly those targeting fibroblast growth factor receptors and other biological pathways.
The compound is classified under heterocyclic compounds, specifically within the pyrrolopyridine family. It can be sourced from various chemical databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications.
The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves several key steps:
Industrial production may utilize optimized synthetic routes for large-scale applications, including continuous flow reactors to enhance efficiency and yield. Automation is also employed for precise control over reaction conditions.
The molecular structure of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be represented as follows:
The compound's structural features include:
This configuration contributes to its unique chemical behavior and potential interactions with biological systems.
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity or specificity in drug design.
The mechanism of action for 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid primarily involves its interaction with specific molecular targets, notably fibroblast growth factor receptors. These receptors are crucial for regulating cell proliferation and survival. By inhibiting these receptors, the compound may exhibit therapeutic effects against various diseases, including cancer and other proliferative disorders .
Relevant analyses such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to characterize these properties accurately .
7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific applications:
The 7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold demonstrates three key structural advantages for bioactive molecule development:
Electronic Modulation: Fluorine's strong electron-withdrawing effect significantly reduces the pyrrole ring's electron density, enhancing resistance to oxidative metabolism. This modification increases plasma half-life while maintaining the core's planarity for DNA minor groove or kinase hinge region interactions [7].
Bidirectional Functionalization: The scaffold allows simultaneous derivatization at N1, C4, C5, and C6 positions while retaining the fluoro-carboxylic acid pharmacophore. This enables structure-activity relationship (SAR) exploration across multiple vectors, as demonstrated in Table 1 [9] [10].
Table 1: Bioactive Derivatives from 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Scaffold
Derivative | Biological Target | Potency | Key Structural Features |
---|---|---|---|
Acid Pump Antagonists [5] | Gastric H⁺/K⁺-ATPase | IC₅₀ = 28-29 nM | N1-alkylation, C4-aryl substitutions |
FGFR Inhibitors [10] | Fibroblast Growth Factor Receptor | IC₅₀ = 7-25 nM | Oxime at C3, triazole at N1 |
GPR119 Agonists [3] | Cannabinoid Receptor | EC₅₀ = 0.016 µM | Phenoxy linker at C4, benzenesulfonamide |
Aldose Reductase Inhibitors [3] | Diabetic Complications | IC₅₀ = 1.4-2.5 µM | Alkanoic acid chain extension |
The therapeutic exploration of pyrrolo[2,3-c]pyridines has evolved through three distinct phases:
First Generation (2000-2010): Early research focused on unsubstituted cores as kinase hinge-binding motifs. The discovery of acid pump antagonists (APAs) marked the first clinical application, with compounds like 14f/14g (IC₅₀ = 28-29 nM) inhibiting gastric H⁺/K⁺-ATPase for acid-related disorders. Their efficacy stemmed from pyridine nitrogen protonation under acidic conditions, enabling precise pump inhibition [5].
Second Generation (2011-2020): Strategic fluorination emerged to address metabolic instability. The 7-fluoro modification reduced CYP450-mediated oxidation at the electron-rich C7 position, extending half-life 2.3-fold compared to non-fluorinated analogs in hepatic microsomes [7]. Concurrently, C3-carboxylic acid functionalization enabled DNA-targeted therapies, as evidenced by pyrrolo[2,3-b]pyridine oxime-triazole hybrids showing nM-range cytotoxicity via DNA intercalation [9].
Current Era (2021-Present): Integration with precision therapeutics includes FGFR inhibitors like compound 4h (FGFR1 IC₅₀ = 7 nM), where the scaffold acts as a ATP-mimetic binding element. Modern synthetic approaches like copper-catalyzed azide-alkyne cycloaddition (CuAAC) now enable efficient diversification [10].
The synergistic positioning of fluoro and carboxylic acid groups creates a pharmacophoric "synthon" with tunable bioactivity:
Table 2: Impact of Carboxylic Acid Positioning on Pharmacological Properties
Position | LogP Reduction | Protein Binding Affinity | Dominant Mechanisms |
---|---|---|---|
C3 | 1.8-2.2 units | Kd = 0.14-0.28 µM (FGFR1) | DNA intercalation, kinase inhibition |
C4 | 0.9-1.3 units | Kd = 3.7-5.2 µM (FGFR1) | Allosteric modulation |
C5 | 1.1-1.5 units | Kd = 8.4-12.6 µM (FGFR1) | Solubility enhancement only |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2